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Introduction
Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent

developed for the treatment of various hematological malignancies, including myelodysplastic

syndromes (MDS) and acute myeloid leukemia (AML), as well as solid tumors.[1][2] It is a

dinucleotide composed of decitabine and deoxyguanosine, a chemical structure designed to be

resistant to degradation by cytidine deaminase (CDA).[3][4] This resistance prolongs the in-vivo

exposure to its active metabolite, decitabine, potentially enhancing its therapeutic efficacy and

overcoming resistance mechanisms associated with first-generation hypomethylating agents.[3]

[5] This technical guide provides a comprehensive overview of guadecitabine's mechanism of

action, summarizes key clinical trial data, details experimental protocols, and visualizes

relevant pathways and workflows.

Chemical Structure and Mechanism of Action
Guadecitabine is a dinucleotide of decitabine and deoxyguanosine joined by a phosphodiester

bond.[6][7] This structure protects decitabine from premature deamination by CDA in the

plasma. Following subcutaneous administration, the phosphodiester bond is gradually cleaved,

leading to a slow and sustained release of decitabine.[4][5]

The active metabolite, decitabine, is a nucleoside analog that gets incorporated into DNA

during replication. Once incorporated, it covalently traps DNA methyltransferase (DNMT)
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enzymes, primarily DNMT1, leading to their degradation.[3][8] This results in a passive,

replication-dependent demethylation of the genome. The subsequent DNA hypomethylation

can lead to the re-expression of silenced tumor suppressor genes and tumor-associated

antigens, cell cycle arrest in the S-phase, and induction of apoptosis in cancer cells.[3][9][10]
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Figure 1: Mechanism of action of guadecitabine sodium.

Clinical Development and Efficacy
Guadecitabine has been evaluated in numerous clinical trials for AML, MDS, and other

malignancies, both as a monotherapy and in combination with other agents.[3][11] While some

studies showed promising activity, the pivotal Phase 3 ASTRAL trials did not meet their primary

endpoints of improving overall survival compared to control arms.[3][12][13]
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Trial
Identifier

Phase
Patient
Population

Treatment
Arms

Key
Efficacy
Endpoints
& Results

Reference

ASTRAL-1

(NCT023484

89)

3

Treatment-

naïve AML

(unfit for

intensive

chemotherap

y)

Guadecitabin

e vs.

Treatment

Choice

(azacitidine,

decitabine, or

low-dose

cytarabine)

Primary: Co-

primary

endpoints not

met. Median

OS:

Guadecitabin

e 10.5

months vs.

TC 9.8

months. 12-

month

survival: 37%

vs. 36%. 24-

month

survival: 18%

vs. 14%.

[3][14]

ASTRAL-2

(NCT029200

08)

3
Previously

treated AML

Guadecitabin

e vs.

Physician's

Choice

Primary: Did

not meet

primary

endpoint of

improved OS.

CR + CRh:

17% vs. 8%

(p<0.01). CR

+ CRi: 27%

vs. 14%

(p<0.01).

[3][12][13][15]
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ASTRAL-3

(NCT029073

59)

3

Previously

treated

MDS/CMML

Guadecitabin

e vs.

Physician's

Choice

Primary: Did

not meet

primary

endpoint of

improved OS.

[3][12]

NCT0126131

2
1/2

Treatment-

naïve AML

(unfit for

intensive

chemotherap

y)

Guadecitabin

e 60 mg/m²

(5-day), 90

mg/m² (5-

day), 60

mg/m² (10-

day)

Composite

CR rates:

38%, 41%,

and 33%

respectively

(no significant

difference).

Overall CRc:

53%.

[5][12][14]

NCT0219767

6
2

High-risk

MDS or low-

blast-count

AML after

azacitidine

failure

Guadecitabin

e 60 mg/m²

(5-day)

Overall

Response

Rate: 8 out of

56 patients

responded.

Median OS:

7.1 months.

[16][17]

Safety and Tolerability
The safety profile of guadecitabine is consistent with that of other hypomethylating agents, with

myelosuppression being the most common treatment-related adverse event.

Common Treatment-Related Adverse Events (Grade ≥3)
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Adverse Event
Frequency
(ASTRAL-1)

Frequency
(SPIRE - with
chemo)

Frequency
(NCT02998567
- with pembro)

Reference

Neutropenia
Higher with

guadecitabine
76.5% 38.2% [14][18][19]

Febrile

Neutropenia

Higher with

guadecitabine
- 11.8% [14][19]

Thrombocytopeni

a
- 64.7% - [18]

Anemia - 29.4% - [18]

Pneumonia
Higher with

guadecitabine
- - [14]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings.

Below are summaries of protocols from key clinical and preclinical studies.

Clinical Trial Protocol: ASTRAL-1 (NCT02348489)
Study Design: Phase 3, randomized, open-label, multicenter global study.

Patient Population: Treatment-naïve patients with AML who were not candidates for intensive

induction chemotherapy.

Treatment Arms:

Guadecitabine: 60 mg/m² subcutaneously on days 1-5 of a 28-day cycle.

Treatment Choice (TC): Investigator's choice of azacitidine, decitabine, or low-dose

cytarabine.

Primary Endpoints: Co-primary endpoints of complete remission (CR) rate and overall

survival (OS).
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Secondary Endpoints: Progression-free survival, event-free survival, and safety.

Assessments: Bone marrow aspirates and biopsies were performed at baseline and as

needed to assess response. Adverse events were graded according to NCI CTCAE.

Screening:
Treatment-naïve AML,

Unfit for Intensive Chemo

Randomization (1:1)

Guadecitabine Arm
60 mg/m² SC, Days 1-5

(28-day cycle)

Treatment Choice Arm
Azacitidine, Decitabine, or LDAC

Treatment Cycles

Response Assessment
(Bone Marrow Biopsy)

Continue until progression
or unacceptable toxicity

Continue until progression
or unacceptable toxicity

Follow-up for Survival

Primary Endpoints:
- Complete Remission Rate

- Overall Survival
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Figure 2: ASTRAL-1 clinical trial workflow.

Preclinical Experimental Protocol: In Vivo Xenograft
Model

Objective: To evaluate the anti-tumor efficacy of guadecitabine in a hepatocellular carcinoma

(HCC) xenograft model.[20][21]

Animal Model: Athymic nude mice.

Cell Line: HepG2 human HCC cells.

Procedure:

HepG2 cells are subcutaneously inoculated into the flanks of the mice.

Once tumors are established, mice are randomized into treatment and control groups.

The treatment group receives daily subcutaneous injections of guadecitabine (e.g., 2

mg/kg) for a defined period (e.g., days 1-3 post-inoculation).[20]

The control group receives vehicle (e.g., PBS).

Tumor volume is measured regularly.

At the end of the study, tumors are explanted for further analysis (e.g., angiogenesis

assessment).

Pharmacodynamic Assessment: LINE-1 methylation analysis in blood samples to confirm

demethylating activity.[20]

Signaling Pathways and Biological Effects
Guadecitabine-induced hypomethylation impacts multiple cellular pathways. A key

consequence is the re-activation of silenced tumor suppressor genes. For example, in

preclinical studies, guadecitabine has been shown to induce the expression of the p16
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(CDKN2A) gene, a critical regulator of the cell cycle.[22][23] Furthermore, it can upregulate the

expression of cancer-testis antigens (e.g., MAGE-A, NY-ESO-1) and HLA class I antigens,

potentially enhancing the immunogenicity of tumor cells and their recognition by the immune

system.[1][23] This immunomodulatory effect has provided the rationale for combination

therapies with immune checkpoint inhibitors.[11][19]
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Figure 3: Signaling pathways affected by guadecitabine.

Conclusion
Guadecitabine sodium represents a rational drug design approach to improve upon first-

generation DNA hypomethylating agents. Its resistance to CDA-mediated degradation leads to

prolonged exposure to its active metabolite, decitabine, resulting in potent DNA demethylation.
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While it has demonstrated biological and clinical activity in various malignancies, it has not

consistently shown a survival benefit over existing therapies in pivotal Phase 3 trials for AML

and MDS. Ongoing research is exploring its potential in combination with other anti-cancer

agents, particularly immunotherapies, where its epigenetic modulatory effects may play a

synergistic role in overcoming treatment resistance. The detailed data and protocols presented

in this guide offer a comprehensive resource for researchers and clinicians working to further

understand and potentially optimize the therapeutic application of guadecitabine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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